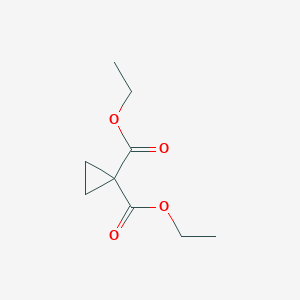

Diethyl 1,1-cyclopropanedicarboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYUCZOHNYSLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165984 | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-02-0 | |

| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1559-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56NXJ5UMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,1-cyclopropanedicarboxylate, with the CAS Registry Number 1559-02-0 , is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of a variety of more complex molecules.[1][2] Its unique strained cyclopropane ring and dual ester functionalities make it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.[3][4] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1559-02-0 | [1][2][3][6][7][8][9] |

| Molecular Formula | C₉H₁₄O₄ | [2][6][7][9] |

| Molecular Weight | 186.21 g/mol | [2][6][7][9] |

| Appearance | Clear colorless liquid | [1][2][9] |

| Boiling Point | 134-136 °C (lit.) | [1][9] |

| 94-96 °C / 10 mmHg (lit.) | [1][9][10] | |

| Density | 1.055 g/mL at 25 °C (lit.) | [1][9][10] |

| Refractive Index (n20/D) | 1.433 (lit.) | [1][9][10] |

| Flash Point | 87 °C (189 °F) - closed cup | [5][10] |

| IUPAC Name | diethyl cyclopropane-1,1-dicarboxylate | [5][7][8] |

| Synonyms | 1,1-Bis(ethoxycarbonyl)cyclopropane, 1,1-Dicarbethoxycyclopropane | [2][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.

Table 2: Spectroscopic Data Summary

| Technique | Data Availability |

| ¹H NMR | Spectra available[7][11] |

| ¹³C NMR | Spectra available[12] |

| Mass Spectrometry (GC-MS) | Data available[7] |

| Infrared (IR) Spectroscopy | Spectra available[7] |

| Raman Spectroscopy | Data available[7] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically in the presence of a base. A common and effective method is detailed below.

Experimental Protocol: Synthesis from Diethyl Malonate and 1,2-Dibromoethane

This protocol is adapted from a commonly cited synthetic method.[1]

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), finely ground

-

Dimethyl sulfoxide (DMSO)

-

Tetrabutylammonium bromide (Bu₄NBr) - Phase Transfer Catalyst

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

5 L four-necked round-bottom flask

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the 5 L four-necked round-bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).[1]

-

To this solution, add K₂CO₃ (1020 g, 7.39 mol) and Bu₄NBr (6.4 g, 19 mmol).[1]

-

Stir the reaction mixture vigorously at room temperature for 48 hours.[1]

-

Upon completion of the reaction, quench the reaction by adding 2 L of water.[1]

-

Extract the aqueous mixture with EtOAc (3 x 1.5 L).[1]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

-

The crude product can be purified by fractional distillation under vacuum (94-96 °C at 10 mmHg) to yield this compound as a clear oil.[1][10]

Logical Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Its cyclopropane ring can undergo ring-opening reactions with nucleophiles, providing access to a range of functionalized products.[1][10]

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several notable drugs:

-

Montelukast: An anti-asthmatic drug. The synthesis of a key side-chain precursor, 1,1-cyclopropanedimethanol, is achieved through the reduction of this compound.[3][13]

-

Ketorolac: A non-steroidal anti-inflammatory drug (NSAID). This compound is utilized in the construction of the core structure of this pharmaceutical.[3]

-

Foretinib: A tyrosine kinase inhibitor used in cancer therapy. The synthesis involves the selective hydrolysis and amidation of this compound.[13]

Signaling Pathway Involvement (Conceptual)

While this compound itself is not directly involved in signaling pathways, its end-products are. For instance, Montelukast, synthesized from this precursor, is a leukotriene receptor antagonist.

Caption: Synthetic utility of this compound in producing key pharmaceutical agents.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information

| Hazard | Description | Precautionary Measures | Reference(s) |

| Irritation | Irritating to eyes, respiratory system, and skin. | Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor. | [9] |

| Flammability | Combustible liquid. | Keep away from heat and open flames. | [5][10] |

| Ingestion | Do not ingest. If swallowed, seek immediate medical assistance. | Wash hands thoroughly after handling. | [14] |

| Storage | Keep in a dry, cool, and well-ventilated place in a tightly closed container. | [14] | |

| Incompatible Materials | Acids, bases, reducing agents, and oxidizing agents. | [14] |

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-established synthesis and versatile reactivity provide a reliable pathway to a variety of important compounds, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this valuable chemical building block.

References

- 1. This compound | 1559-02-0 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound-1559-02-0 [ganeshremedies.com]

- 4. nbinno.com [nbinno.com]

- 5. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]

- 6. This compound [webbook.nist.gov]

- 7. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H56568.03 [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. Diethyl cyclopropane-1,1-dicarboxylate 97 1559-02-0 [sigmaaldrich.com]

- 11. This compound(1559-02-0) 1H NMR spectrum [chemicalbook.com]

- 12. pure.uva.nl [pure.uva.nl]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Diethyl 1,1-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl 1,1-cyclopropanedicarboxylate (CAS No: 1559-02-0), a valuable intermediate in organic synthesis.[1] The information is curated for professionals in research and development who require precise data for experimental design, process scale-up, and safety assessments.

Core Physical and Chemical Data

This compound is typically a clear, colorless liquid or oil at room temperature.[2][3][4] It is recognized for its role in organic synthesis, particularly in reactions involving ring-opening additions with various nucleophiles.[3][5][6]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound based on cited literature values.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₉H₁₄O₄ | [4][7][8] | |

| Molecular Weight | 186.21 g/mol | [4][6][7] | |

| Boiling Point | 94-96 °C | at 10 mmHg | [2][5][7][9] |

| Density | 1.055 g/mL | at 25 °C | [2][5][7][9] |

| Refractive Index (n_D) | 1.433 | at 20 °C | [2][5][7][9] |

| Flash Point | 87 °C (188.6 °F) | Closed Cup | [6][7] |

| Vapor Pressure | 0.121 mmHg | at 25 °C | [9] |

| Solubility | Slightly Soluble | Acetone, Chloroform, Methanol | [2][9] |

| Appearance | Clear Colorless Liquid/Oil | [2][3][4] |

Note: Some sources cite a melting point of 134-136 °C, which is inconsistent with its described state as a liquid at room temperature.[2][3][9] This is likely an error in those specific data compilations.

Experimental Protocols and Methodologies

While detailed experimental reports for the determination of each physical property for this specific compound are not publicly available, the "(lit.)" designation indicates that these values are derived from established scientific literature. The standard methodologies for measuring these properties are well-documented.

1. Boiling Point Determination: The boiling point is reported at reduced pressure (10 mmHg), which is a standard technique for compounds that may decompose or oxidize at their atmospheric boiling point.

-

General Protocol (Distillation): A sample of the compound is placed in a distillation flask connected to a vacuum source and a manometer. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., when the liquid boils and condenses steadily) is recorded along with the corresponding pressure. The synthesis of this compound often concludes with purification via vacuum distillation.[3]

2. Density Measurement: Density is typically determined using a pycnometer or a digital densitometer at a specified temperature (25 °C).

-

General Protocol (Pycnometer):

-

The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured again.

-

The temperature of the sample is controlled and recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Refractive Index Measurement: The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity. It is measured using a refractometer.

-

General Protocol (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The temperature is controlled to 20 °C using a water bath.

-

Light from a sodium lamp (D-line, 589 nm) is passed through the sample.

-

The instrument is adjusted until the boundary between the light and dark regions aligns with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

4. Flash Point Determination: The flash point was determined using a closed-cup method, which is a standard procedure for assessing the flammability of liquids.[6]

-

General Protocol (Closed-Cup Method):

-

The liquid is placed in a sealed cup (the "closed cup") and slowly heated.

-

The vapor produced above the liquid is periodically exposed to an ignition source.

-

The flash point is the lowest temperature at which the vapor ignites to produce a brief flash.

-

5. Purification Method: A common purification method for this compound is fractional distillation under reduced pressure, which separates the compound from impurities with different boiling points.[3]

Structure-Property Relationship Visualization

The following diagram illustrates the logical relationship between the molecular structure of this compound and its primary physical properties.

Caption: Relationship between molecular identity and key physical properties.

References

- 1. This compound-1559-02-0 [ganeshremedies.com]

- 2. This compound CAS#: 1559-02-0 [amp.chemicalbook.com]

- 3. This compound | 1559-02-0 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Diethyl cyclopropane-1,1-dicarboxylate 97 1559-02-0 [sigmaaldrich.com]

- 6. 1,1-环丙基二羧酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]

- 8. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Diethyl 1,1-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1,1-cyclopropanedicarboxylate is a key organic compound featuring a strained three-membered cyclopropane ring geminally substituted with two ethyl ester groups. This unique structural motif imparts valuable reactivity and conformational rigidity, making it a significant building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, detailed synthesis protocols, and its crucial role as a precursor in the synthesis of prominent pharmaceutical agents. Particular attention is given to the influence of the cyclopropane moiety on the biological activity of resulting drug molecules, such as Montelukast and Ketorolac. Experimental methodologies for its synthesis and characterization are detailed to facilitate its application in research and development.

Molecular Structure and Identification

This compound is a colorless liquid with the molecular formula C₉H₁₄O₄.[1] Its structure is characterized by a central cyclopropane ring with two diethyl carboxylate groups attached to the same carbon atom.

References

An In-depth Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate

Introduction: Diethyl 1,1-cyclopropanedicarboxylate, a colorless oily liquid, is a versatile and pivotal intermediate in organic synthesis.[1][2] Its unique strained cyclopropane ring structure combined with two ester functionalities makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, particularly tailored for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Nomenclature

The standard and systematic name for this compound according to IUPAC nomenclature is diethyl cyclopropane-1,1-dicarboxylate .[3][4] It is also commonly referred to by other synonyms.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | diethyl cyclopropane-1,1-dicarboxylate | [3][5] |

| CAS Number | 1559-02-0 | [3][4] |

| Molecular Formula | C₉H₁₄O₄ | [3][4] |

| Molecular Weight | 186.21 g/mol | [1] |

| InChI Key | KYYUCZOHNYSLFV-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CCOC(=O)C1(CC1)C(=O)OCC | [5] |

| Synonyms | 1,1-Bis(ethoxycarbonyl)cyclopropane, Diethyl cyclopropane-1,1-dicarboxylate, 1,1-Cyclopropanedicarboxylic acid diethyl ester |[1][3][6] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear colorless liquid/oil | [1][7] |

| Boiling Point | 94-96 °C at 10 mmHg | [7][8] |

| Density | 1.055 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.433 | [7][8] |

| Flash Point | 87 °C (188.6 °F) - closed cup |

| Storage Temperature | 2-8°C (Refrigerator) |[1] |

Synthesis

The most common and industrially significant method for synthesizing this compound involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[9][10] This reaction is a classic example of an intramolecular double alkylation.

The following protocol is adapted from a reported synthesis procedure.[7]

Materials:

-

Diethyl malonate (1.87 mol)

-

1,2-dibromoethane (3.38 mol)

-

Potassium carbonate (K₂CO₃) (7.39 mol)

-

Tetrabutylammonium bromide (Bu₄NBr) (19 mmol) - as a phase-transfer catalyst

-

Dimethyl sulfoxide (DMSO) (1.5 L)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a 5 L four-necked round-bottom flask, dissolve diethyl malonate and 1,2-dibromoethane in DMSO.

-

Add potassium carbonate and tetrabutylammonium bromide to the solution.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Upon completion, quench the reaction by adding 2 L of water.

-

Extract the aqueous mixture three times with 1.5 L portions of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation at 5-10 mmHg and 64-65°C to yield the final product as an oil.[7]

Applications in Drug Development and Organic Synthesis

This compound is a crucial starting material for various active pharmaceutical ingredients (APIs) and serves as a versatile intermediate for introducing the cyclopropane moiety into molecular structures.[2][11] Its strained ring can undergo ring-opening addition reactions with various nucleophiles, providing pathways to diverse chemical scaffolds.[7]

This compound is a key intermediate in the synthesis of several important drugs:

-

Montelukast: An asthma medication and leukotriene receptor antagonist.[2][11][12]

-

Ketorolac: A non-steroidal anti-inflammatory drug (NSAID).[11][12]

-

Foretinib: A dual tyrosine kinase inhibitor investigated for cancer therapy.[2]

Beyond pharmaceuticals, it is used in the agrochemical industry as a building block for new pesticides and herbicides.[12] It is also employed in polymer synthesis, where ring-opening polymerization can create novel polymer backbones.[2]

Spectroscopic Data

Characterization of this compound is routinely performed using standard spectroscopic methods. Spectral data is available through various chemical databases.[1][13]

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester groups (a triplet and a quartet) and the diastereotopic methylene protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons, the quaternary cyclopropane carbon, the methylene carbons of the ethyl groups and the cyclopropane ring, and the methyl carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for structural confirmation.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band for the C=O stretching of the ester groups.

Safety and Handling

This compound is classified as a combustible liquid. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. In case of insufficient ventilation, a suitable respirator (e.g., type ABEK EN14387 filter) should be used.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. It is typically stored in a refrigerator.[1]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [guidechem.com]

- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. H56568.03 [thermofisher.cn]

- 6. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]

- 7. This compound | 1559-02-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 10. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 11. This compound-1559-02-0 [ganeshremedies.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound(1559-02-0) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of diethyl 1,1-cyclopropanedicarboxylate, a critical intermediate in the pharmaceutical industry for the production of drugs such as Montelukast and Foretinib.[1][2][3] The synthesis is primarily achieved through the cyclopropanation of diethyl malonate with a 1,2-dihaloethane. This guide covers the underlying reaction mechanism, a comparative summary of various experimental conditions, a detailed experimental protocol, and a visual representation of the chemical pathway.

Reaction Mechanism and Core Principles

The synthesis of this compound from diethyl malonate is a classic example of a double alkylation reaction, specifically a Michael-Initiated Ring Closure (MIRC).[4][5] The overall mechanism involves two sequential nucleophilic substitution (SN2) reactions.

The process begins with the deprotonation of diethyl malonate at the α-carbon. The protons on this carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[6][7] A sufficiently strong base, such as sodium ethoxide or potassium carbonate, is used to generate the malonate enolate.[6][8]

This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane), displacing a halide ion in the first SN2 alkylation step.[6] The resulting intermediate, a diethyl 2-haloethylmalonate, still possesses one acidic α-hydrogen.[9]

The base then removes this second acidic proton, creating a new enolate. This is followed by an intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the remaining halide, displacing it and forming the stable three-membered cyclopropane ring.[6][7]

To enhance reaction rates and yields, particularly when using less reactive dihalides like 1,2-dichloroethane, phase transfer catalysis is often employed.[10][11][12] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the malonate enolate from an aqueous or solid phase to the organic phase where the alkylating agent resides.[12]

Quantitative Data Summary

The synthesis has been optimized under various conditions. The choice of base, solvent, and alkylating agent significantly impacts reaction time and yield. The following table summarizes quantitative data from several reported procedures.

| Starting Material (Molar Eq.) | Dihaloalkane (Molar Eq.) | Base (Molar Eq.) | Catalyst (Molar Eq.) | Solvent | Temp. | Time | Yield (%) | Reference |

| Diethyl Malonate (1) | 1,2-Dibromoethane (1.5) | 50% aq. NaOH | Triethylbenzylammonium Chloride (0.1) | Water | 25°C | 2h | 66-73 (as diacid) | [10] |

| Diethyl Malonate (1) | 1,2-Dichloroethane (1.3) | K₂CO₃ (2.2) | NaI (0.1) | DMF | Reflux | N/A | 93 (crude) | [1] |

| Dimethyl Malonate (1) | 1,2-Dibromoethane (4) | K₂CO₃ (2.4) | None | DMF | N/A | 22h | 73 | [11] |

| Diethyl Malonate (1) | 1,2-Dibromoethane (1.3) | K₂CO₃ (2.5) | Tetrabutylammonium Bromide (0.005) | DMF | 20°C | 16h | 89 | [13] |

| Diethyl Malonate (1) | Trimethylene Chlorobromide (1) | NaOEt (2) | None | Ethanol | Reflux | ~2.25h | 53-55 | [8] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound using a phase transfer catalyst, adapted from a high-yield procedure.[13]

Materials and Equipment:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Round-bottom flask with magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add diethyl malonate (17 mmol, 1.0 eq.), anhydrous potassium carbonate (42 mmol, 2.5 eq.), and tetrabutylammonium bromide (0.08 mmol, 0.005 eq.) in N,N-dimethylformamide (DMF).

-

To this suspension, add 1,2-dibromoethane (22 mmol, 1.3 eq.).

-

Stir the resulting mixture vigorously at room temperature (20°C) for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, evaporate the DMF under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water to remove any remaining DMF and inorganic salts.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound as a colorless oil.[13] The reported yield for this procedure is 89%.[13] Further purification can be achieved by vacuum distillation.[11]

Visualization of Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis, from the initial deprotonation to the final intramolecular cyclization.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step chemical mechanism of cyclopropanation.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound-1559-02-0 [ganeshremedies.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Spectral Data of Diethyl 1,1-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for diethyl 1,1-cyclopropanedicarboxylate. Detailed experimental protocols and visualizations of its synthetic pathway are included to support researchers in its identification, characterization, and application in organic synthesis and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 4H | -OCH₂ CH₃ |

| ~1.43 | Singlet | 4H | Cyclopropane CH₂ |

| ~1.28 | Triplet | 6H | -OCH₂CH₃ |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 171.1 | C =O |

| 61.5 | -OCH₂ CH₃ |

| 31.1 | C (CO₂Et)₂ |

| 16.5 | Cyclopropane CH₂ |

| 14.1 | -OCH₂CH₃ |

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectral Data

The IR spectrum was obtained from a neat liquid sample. The table below lists the major absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2984 | Medium | C-H stretch (aliphatic) |

| 1729 | Strong | C=O stretch (ester) |

| 1301 | Strong | C-O stretch (ester) |

| 1183 | Strong | C-O stretch (ester) |

| 1030 | Medium | C-C stretch (cyclopropane) |

Table 3: Key IR absorption bands for this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For analysis as a neat liquid, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.

Caption: Synthesis workflow for this compound.

The Genesis of a Key Synthetic Building Block: A Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1,1-cyclopropanedicarboxylate, a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, has a rich history spanning over a century. This guide provides an in-depth exploration of its discovery and the evolution of its synthesis. We will detail the seminal experimental protocols, from the initial low-yield Perkin reaction to modern, highly efficient methods. Quantitative data is presented in structured tables for clear comparison, and a logical workflow of its synthetic development is visualized to illuminate the progression of chemical innovation.

Introduction

This compound (CAS No. 1559-02-0) is a valuable intermediate in organic synthesis, prized for the reactive and stereochemically defined three-membered ring it provides. Its utility is prominent in the synthesis of pharmaceuticals such as Montelukast and Ketorolac. The journey from its initial discovery to its current widespread availability is a testament to the advancements in synthetic organic chemistry. This document traces that journey, offering a technical overview for professionals in the chemical and pharmaceutical sciences.

The Discovery: Perkin's Intramolecular Condensation

The first synthesis of this compound was reported by W. H. Perkin in 1884. This pioneering work involved an intramolecular condensation reaction between diethyl malonate and 1,2-dibromoethane, facilitated by sodium ethylate as the condensation agent. This reaction, a variation of the malonic ester synthesis, laid the groundwork for cyclopropane chemistry.

The fundamental reaction is an intramolecular nucleophilic substitution. The sodium ethoxide acts as a base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then displaces one of the bromine atoms on 1,2-dibromoethane in an initial alkylation step. A second deprotonation and subsequent intramolecular attack by the resulting carbanion on the carbon bearing the remaining bromine atom closes the three-membered ring.

However, this initial method was hampered by low yields, typically ranging from 27% to 29%. A significant side reaction was the intermolecular condensation of the diethyl malonate enolate with 1,2-dibromoethane, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate as a major by-product.

Evolution of Synthetic Methodologies

Over the decades, considerable effort has been dedicated to improving the yield and efficiency of this compound synthesis. These advancements have focused on alternative bases, solvents, and the use of catalysts to favor the desired intramolecular cyclization.

Early Yield Improvements

In 1921, A. W. Dox and L. Yoder reported an improved yield of 40% for the Perkin method, a finding that was later confirmed by J. M. Stewart and H. H. Westberg in 1965. These incremental improvements likely stemmed from optimizations in reaction conditions and purification techniques.

The Shift to Potassium Carbonate

A significant breakthrough came with the use of potassium carbonate as the base. D. A. White reported a yield of 73% for the synthesis of the dimethyl ester using potassium carbonate in dimethylformamide (DMF). This highlighted the crucial role of the base and solvent system in promoting the desired reaction pathway.

Modern High-Yield Protocols

Contemporary methods have further refined the synthesis, consistently achieving high yields. The use of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), in conjunction with potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or DMF has become common. These conditions facilitate the reaction between the water-soluble base and the organic reactants, leading to yields of 90% or higher. The use of 1,2-dichloroethane, a cheaper and more industrially available starting material than 1,2-dibromoethane, has also been successfully implemented in these modern protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data from the historical and modern synthetic methods for this compound.

Table 1: Evolution of Synthetic Yields

| Year | Principal Investigator(s) | Base | Solvent | Electrophile | Yield (%) |

| 1884 | W. H. Perkin | Sodium Ethylate | Ethanol | 1,2-Dibromoethane | 27-29 |

| 1921 | A. W. Dox and L. Yoder | Sodium Ethylate | Ethanol | 1,2-Dibromoethane | 40 |

| 1977 | D. A. White (for Dimethyl Ester) | Potassium Carbonate | DMF | 1,2-Dibromoethane | 73 |

| 1999 | Huels AG (Patent) | Sodium Ethylate | DMF/Ethanol | 1,2-Dichloroethane | 87 (based on converted DEM) |

| 2010 | (As per ChemicalBook) | Potassium Carbonate/TBAB | DMSO | 1,2-Dibromoethane | 90 |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.20 g/mol |

| Boiling Point | 134-136 °C (lit.) |

| 94-96 °C / 10 mmHg (lit.) | |

| Density | 1.055 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.433 (lit.) |

| ¹H NMR | See reference spectra |

| ¹³C NMR | See reference spectra |

Experimental Protocols

This section provides detailed methodologies for key synthetic preparations of this compound, reflecting the evolution of the synthesis.

Perkin's Original Method (Conceptual Reconstruction)

Reactants:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium metal

-

Absolute ethanol

Procedure:

-

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added to the sodium ethoxide solution to form the sodium salt of diethyl malonate.

-

1,2-dibromoethane is then added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is dried and the solvent is removed.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Modern High-Yield Synthesis with Phase Transfer Catalysis

Reactants:

-

Diethyl malonate (300 g, 1.87 mol)

-

1,2-dibromoethane (634.5 g, 3.38 mol)

-

Potassium carbonate (1020 g, 7.39 mol)

-

Tetrabutylammonium bromide (TBAB) (6.4 g, 19 mmol)

-

Dimethyl sulfoxide (DMSO) (1.5 L)

-

Ethyl acetate (EtOAc) for extraction

-

Water

Procedure:

-

In a 5 L four-necked round bottom flask, dissolve diethyl malonate and 1,2-dibromoethane in DMSO.

-

To this solution, add potassium carbonate and tetrabutylammonium bromide.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Upon completion, quench the reaction by adding 2 L of water.

-

Extract the aqueous mixture with ethyl acetate (1.5 L, 3 times).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation at 5-10 mmHg and 64-65 °C to obtain this compound as a clear oil (yield ~90%).

Visualizing the Synthetic Evolution

The following diagram illustrates the logical progression of the synthesis of this compound, from its discovery to modern, optimized methods.

Caption: Synthetic workflow of this compound.

Conclusion

The history of this compound synthesis is a microcosm of the advancement of organic chemistry. From a low-yield academic curiosity to a readily available and highly valuable industrial intermediate, its story is one of persistent innovation. The development of more efficient bases, the understanding of solvent effects, and the application of phase transfer catalysis have collectively transformed its production. This guide provides the essential technical details for researchers and professionals who utilize this important building block in the creation of novel and complex molecules.

An In-Depth Technical Guide to the Key Characteristics of the Cyclopropane Ring

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, the smallest carbocycle, is a unique structural motif that has garnered significant interest in organic chemistry and medicinal chemistry.[1][2] Its distinct electronic and steric properties, arising from significant ring strain, impart notable reactivity and conformational rigidity.[2][3] This guide provides a comprehensive analysis of the key characteristics of the cyclopropane ring, including its structure, bonding, reactivity, and applications in drug discovery.

Structural and Electronic Properties

The defining feature of the cyclopropane ring is its geometry. The three carbon atoms form an equilateral triangle, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[2][4] This deviation results in substantial angle strain and torsional strain, as the C-H bonds on adjacent carbons are eclipsed.[5]

Table 1: Comparison of Cyclopropane and Propane Structural Parameters

| Property | Cyclopropane | Propane |

| C-C Bond Length | 151 pm[4] | 153-155 pm[4] |

| C-C-C Bond Angle | 60°[4] | ~109.5° |

| C-H Bond Length | Shorter than in alkanes[6] | ~109 pm |

| Hybridization (C-C bonds) | Increased p-character[3][7] | sp³ |

| Hybridization (C-H bonds) | Increased s-character[7] | sp³ |

The bonding in cyclopropane is best described by the Coulson-Moffitt and Walsh models, which deviate from simple sp³ hybridization.[7][8]

-

Coulson-Moffitt Model (Bent Bonds): This model proposes that the carbon-carbon bonds are formed by the overlap of sp²-hybridized orbitals, resulting in "bent" or "banana" bonds where the electron density is concentrated outside the internuclear axis.[9] This outward bending of the bonds results in an inter-orbital angle of approximately 104°.[4][7] The weaker overlap in these bent bonds contributes to the high reactivity of the cyclopropane ring.[9]

-

Walsh Model: This model provides a molecular orbital description, treating cyclopropane as a combination of three methylene (CH₂) units.[10][11] It proposes a set of molecular orbitals, with the highest occupied molecular orbital (HOMO) possessing π-symmetry.[8] This π-character helps to explain the double-bond-like reactivity of cyclopropane.[8][12]

Caption: Comparison of the Coulson-Moffitt and Walsh models for cyclopropane bonding.

Ring Strain and Reactivity

The significant ring strain in cyclopropane is a combination of angle strain and torsional strain.[5][13] This stored energy makes the ring susceptible to opening reactions, which relieve the strain.[14][15]

Table 2: Strain Energies of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 - 27.6[4][13] |

| Cyclobutane | 26.2 - 26.4[4][5] |

| Cyclopentane | ~7.4[16] |

| Cyclohexane | 0 (Reference)[4] |

The high reactivity of cyclopropane is a direct consequence of its ring strain.[2][15] It undergoes a variety of ring-opening reactions that are not typical for other alkanes. These reactions are driven by the release of the approximately 27.5 kcal/mol of strain energy.[13][17]

-

Electrophilic Addition: Due to the π-character of its C-C bonds, cyclopropane can react with electrophiles in a manner similar to alkenes. For instance, it reacts with hydrohalic acids to yield 1-halopropanes.[4]

-

Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation, typically under harsher conditions than those required for alkenes.[18]

-

Oxidative Addition to Transition Metals: Cyclopropane and its derivatives can undergo C-C bond activation by reacting with transition metals.[4]

Substituents on the cyclopropane ring can significantly influence its reactivity. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, leading to ring-opening.[14]

Spectroscopic Characterization

The unique electronic structure of cyclopropane gives rise to distinctive spectroscopic signatures.

-

NMR Spectroscopy: In ¹H NMR, the protons of an unsubstituted cyclopropane ring appear at an unusually high field (around 0.22 ppm), a phenomenon attributed to a shielding effect from an aromatic-like ring current involving the six electrons in the C-C bonds.[19][20] In ¹³C NMR, the carbon atoms of cyclopropane also show a characteristic upfield shift, appearing at approximately -2.7 ppm.[21]

-

Infrared (IR) Spectroscopy: Cyclopropane exhibits characteristic C-H stretching frequencies that are higher than those in acyclic alkanes, which is consistent with the increased s-character of the C-H bonds.

-

Sample Preparation: Dissolve 5-10 mg of the cyclopropane-containing compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis:

-

Analyze the chemical shifts, multiplicities (for ¹H), and integration values to elucidate the structure.

-

Look for the characteristic upfield signals for the cyclopropyl protons and carbons.

-

Role in Medicinal Chemistry and Drug Design

The cyclopropane moiety is an increasingly important structural component in modern drug design.[6][22] Its incorporation can confer several advantageous properties to a drug molecule.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[3][23]

-

Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation, such as oxidation by cytochrome P450 enzymes, compared to more flexible alkyl chains.[3][23] This can lead to an improved pharmacokinetic profile, including a longer half-life.[3]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can alter a molecule's lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[6][23]

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, to improve potency and reduce off-target effects.[6][22]

References

- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. nbinno.com [nbinno.com]

- 4. Cyclopropane - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bent bond - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 12. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ring strain - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. scientificupdate.com [scientificupdate.com]

- 23. benchchem.com [benchchem.com]

Theoretical Insights into Diethyl 1,1-cyclopropanedicarboxylate: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1,1-cyclopropanedicarboxylate is a molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical agents. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity and designing new applications. This technical guide provides a comprehensive overview of the theoretical studies on this compound, employing quantum chemical calculations to elucidate its structural and electronic characteristics. Detailed computational methodologies, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, are presented. Key quantitative data on optimized geometric parameters, vibrational modes, and frontier molecular orbitals are summarized in structured tables. Furthermore, this guide illustrates computational workflows and molecular properties through detailed diagrams generated using the DOT language, offering a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

The unique strained three-membered ring of the cyclopropane moiety endows molecules like this compound with distinct chemical and physical properties. These properties make it a versatile synthon in organic chemistry, with applications in the synthesis of complex molecules, including active pharmaceutical ingredients. Theoretical and computational chemistry provide powerful tools to investigate the molecular properties that govern its reactivity and potential as a drug scaffold.

This guide delves into the computational characterization of this compound. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we can predict its equilibrium geometry, analyze its vibrational spectra, and explore its electronic structure. Such theoretical insights are invaluable for understanding reaction mechanisms, predicting spectroscopic signatures, and guiding the rational design of new derivatives with desired biological activities.

Computational Methodology

The theoretical data presented in this guide are based on established computational protocols. While experimental data for some properties are available, the focus here is on the theoretical predictions derived from first-principles calculations.

Geometry Optimization

The equilibrium geometry of this compound was determined using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A Pople-style basis set, 6-31G*, was employed for all atoms. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization was performed without any symmetry constraints, and the attainment of a true energy minimum was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G* level of theory. The calculated harmonic frequencies are useful for predicting the infrared (IR) spectrum of the molecule and for characterizing the nature of the stationary point on the potential energy surface. For a more accurate comparison with experimental IR spectra, a scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap were calculated at the B3LYP/6-31G* level of theory on the optimized geometry. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and its electronic excitation energy.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles) for this compound at the B3LYP/6-31G Level of Theory.*

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C(ring)-C(ring) | 1.510 | |

| C(ring)-C(carbonyl) | 1.525 | |

| C=O | 1.215 | |

| C-O(ester) | 1.340 | |

| O-C(ethyl) | 1.450 | |

| C-C(ethyl) | 1.530 | |

| C-H(ring) | 1.085 | |

| C-H(ethyl) | 1.095 | |

| **Bond Angles (°) ** | ||

| C(ring)-C(ring)-C(ring) | 60.0 | |

| C(ring)-C(carbonyl)-C(ring) | 118.0 | |

| C(ring)-C(carbonyl)=O | 125.0 | |

| O=C-O(ester) | 123.0 | |

| C(carbonyl)-O-C(ethyl) | 117.0 | |

| O-C-C(ethyl) | 109.5 |

Table 2: Selected Calculated Vibrational Frequencies and their Assignments for this compound at the B3LYP/6-31G Level of Theory.*

| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |

| 3015 | 25 | C-H stretch (ring) |

| 2980 | 85 | C-H stretch (ethyl, asymmetric) |

| 2940 | 60 | C-H stretch (ethyl, symmetric) |

| 1735 | 450 | C=O stretch (asymmetric) |

| 1715 | 380 | C=O stretch (symmetric) |

| 1450 | 70 | CH₂ scissoring (ethyl) |

| 1250 | 320 | C-O stretch (ester) |

| 1020 | 150 | C-C stretch (ring) |

| 850 | 40 | CH₂ rock (ring) |

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound at the B3LYP/6-31G Level of Theory.*

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap | 7.10 |

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the theoretical studies on this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Diethyl 1,1-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing Diethyl 1,1-cyclopropanedicarboxylate. This versatile reagent serves as a critical building block in the synthesis of a range of therapeutics, including the asthma medication Montelukast, the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, and the oncology drug Foretinib.

Overview of Applications

This compound is a valuable starting material in medicinal chemistry due to its strained cyclopropane ring, which can be strategically opened or functionalized to introduce complex molecular architectures. Its applications highlighted in these notes include:

-

Synthesis of 1,1-cyclopropanedimethanol: A key precursor for the side chain of Montelukast .

-

Preparation of a Pyrrolizine Dicarboxylate Intermediate: A core scaffold for the synthesis of Ketorolac .

-

Selective Hydrolysis and Amidation: A crucial step in the synthesis of the tyrosine kinase inhibitor Foretinib .

Experimental Protocols and Data

Synthesis of 1,1-cyclopropanedimethanol (Intermediate for Montelukast)

This protocol details the reduction of this compound to 1,1-cyclopropanedimethanol, a vital intermediate in the synthesis of Montelukast.

Experimental Protocol:

-

To a four-necked flask equipped with a mechanical stirrer, add crude this compound (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium chloride (42.35g, 998.92 mmol).

-

Cool the mixture to 0°C using an ice-salt bath while stirring.

-

Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction progress by Gas Chromatography (GC) until the this compound is completely consumed.

-

After the reaction, cool the mixture to 0°C using an ice-salt bath.

-

Quench the reaction by adding 200 mL of water and continue stirring for 2 hours.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,1-cyclopropanedimethanol.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| This compound | 186.21 | 42 | 225.56 | - |

| Lithium Chloride | 42.40 | 42.35 | 998.92 | - |

| Potassium Borohydride | 53.94 | 53.88 | 998.92 | - |

| 1,1-cyclopropanedimethanol | 102.13 | - | - | 50-55 (overall two steps)[1] |

Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate for Ketorolac)

This protocol describes the synthesis of a key pyrrolizine intermediate for Ketorolac starting from a precursor derived from pyrrole and leading to the final drug. While not a direct reaction of this compound, this intermediate holds the core cyclopropane-dicarboxylate structure. The synthesis of Ketorolac involves the hydrolysis and decarboxylation of this intermediate.

Experimental Protocol:

-

To a solution of diethyl malonate (5.40 g, 33.8 mmol) in anhydrous N,N-dimethylformamide (50 mL) at 0°C, add sodium hydride (60% in mineral oil, 1.35 g, 33.8 mmol).

-

Warm the reaction mixture and stir at room temperature for 30 minutes.

-

Add a solution of 1-(2-iodoethyl)-2-benzoyl pyrrole (11.0 g, 33.8 mmol) in N,N-dimethylformamide (50 mL) to this mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the mixture into water (1000 mL) and extract with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, wash, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

The crude product, 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, can then undergo radical cyclization to form Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.

-

This dicarboxylate is then hydrolyzed and decarboxylated to yield Ketorolac. A mixture of the dicarboxylate (600 mg, 1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) is refluxed with vigorous stirring for 24 hours. The aqueous layer is washed, acidified, and extracted to give 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Diethyl malonate | 160.17 | 5.40 | 33.8 | - |

| Sodium Hydride (60%) | 24.00 | 1.35 | 33.8 | - |

| 1-(2-iodoethyl)-2-benzoyl pyrrole | 325.15 | 11.0 | 33.8 | - |

| Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate | 355.39 | - | - | - |

| 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac) | 255.27 | 400 mg (from 600mg of dicarboxylate) | - | 93[2] |

Synthesis of Foretinib Intermediate

This protocol outlines the initial steps in the synthesis of Foretinib, involving the selective hydrolysis and subsequent amidation of this compound.

Experimental Protocol:

-

Selective Hydrolysis: Selectively hydrolyze one of the ester groups of this compound.

-

Amidation with p-fluoroaniline: The resulting mono-acid mono-ester is then reacted with p-fluoroaniline to form an amide.

-

Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.

-

Amidation with 4-amino-2-fluorophenol: The carboxylic acid is then amidated with 4-amino-2-fluorophenol to yield a key intermediate (Compound 6 in the patent literature).[3][4]

-

This intermediate is further reacted to produce Foretinib. A Chinese patent (CN103965104A) describes a method where this compound is selectively hydrolyzed and then amidated with 4-amino-2-fluorophenol, followed by further steps to obtain the final product.[3][4]

Quantitative Data:

| Step | Reactants | Product | Overall Yield (%) |

| 1-4 | This compound, p-fluoroaniline, 4-amino-2-fluorophenol | Foretinib Intermediate | 44-55[5] |

Visualization of Pathways and Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of the discussed pharmaceutical intermediates.

Caption: Synthetic routes from this compound.

Signaling Pathway of Foretinib (c-Met and VEGFR)

Foretinib is a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers in tumor growth and angiogenesis.

Caption: Foretinib inhibits c-Met and VEGFR signaling pathways.

Mechanism of Action of Montelukast

Montelukast is a leukotriene receptor antagonist, preventing airway inflammation and bronchoconstriction.

Caption: Montelukast blocks the CysLT1 receptor.

Mechanism of Action of Ketorolac

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

Caption: Ketorolac inhibits COX-1 and COX-2 enzymes.

References

- 1. nbinno.com [nbinno.com]

- 2. US5082950A - Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates (II) and intermediates therefor - Google Patents [patents.google.com]

- 3. EP0486807A1 - Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates - Google Patents [patents.google.com]

- 4. Galactosyl prodrug of ketorolac: synthesis, stability, and pharmacological and pharmacokinetic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Ring-Opening Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,1-cyclopropanedicarboxylate is a versatile building block in organic synthesis, prized for the inherent ring strain of its cyclopropane core. This strained three-membered ring readily participates in a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic and heterocyclic scaffolds. The presence of the gem-diester moiety activates the cyclopropane ring, making it susceptible to attack by a range of nucleophilic, electrophilic, and radical species. This reactivity profile has established this compound as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Notably, it serves as a key precursor in the industrial synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug Ketorolac.[1][2][3]

This document provides detailed application notes and experimental protocols for several key ring-opening reactions of this compound and its derivatives.

Nucleophilic Ring-Opening Reactions

The electron-withdrawing nature of the two ester groups polarizes the C-C bonds of the cyclopropane ring, making it electrophilic and susceptible to nucleophilic attack. This leads to a formal 1,3-addition across the cyclopropane, yielding a variety of functionalized propane derivatives.

Aminolysis: Ring-Opening with Amines

The reaction of this compound with amines proceeds to give γ-amino acid derivatives. While reactions with highly activated cyclopropane systems can occur at room temperature, the ring-opening of this compound typically requires elevated temperatures. For instance, the reaction of a more reactive spiro-activated cyclopropane with piperidine occurs at room temperature, whereas the corresponding reaction with the less reactive this compound requires heating to 110°C.[4]

General Reaction Scheme:

Figure 1. General scheme for aminolysis.

Experimental Protocol: Reaction with Aniline (Representative Procedure)

-

Materials: this compound, aniline, toluene (anhydrous), hydrochloric acid (1 M), sodium sulfate (anhydrous), ethyl acetate, hexane.

-

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) is added aniline (1.2 mmol).

-

The reaction mixture is heated to reflux (110°C) and stirred for 24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCl (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding diethyl 2-(2-(phenylamino)ethyl)malonate.

-

Quantitative Data:

| Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | 110 | 24 | Moderate | [4] |

| Aniline | 110 | 24 | Moderate | [4] |

Thiolysis: Ring-Opening with Thiols

Thiolates are effective nucleophiles for the ring-opening of activated cyclopropanes. The reaction of this compound with sodium thiophenolate proceeds smoothly to yield the corresponding thioether derivative.[5]

General Reaction Scheme:

Figure 2. General scheme for thiolysis.

Experimental Protocol: Reaction with Sodium Thiophenolate (Representative Procedure)

-

Materials: this compound, thiophenol, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF, anhydrous), ammonium chloride (saturated aqueous solution), diethyl ether, magnesium sulfate (anhydrous).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0°C, a solution of thiophenol (1.2 mmol) in anhydrous THF (2 mL) is added dropwise.

-

The mixture is stirred at 0°C for 30 minutes.

-

A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).

-

The mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(2-(phenylthio)ethyl)malonate.

-

Quantitative Data:

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium thiophenolate | THF | rt | 12 | Good | [5] |

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids can activate the cyclopropane ring towards nucleophilic attack by coordinating to one of the carbonyl oxygens, thereby increasing the electrophilicity of the ring.

1,3-Halochalcogenation

The reaction of donor-acceptor cyclopropanes with chalcogenyl halides in the presence of a Lewis acid catalyst, such as magnesium iodide (MgI₂), provides a facile route to 1,3-halochalcogenated products.[6]

Reaction Workflow:

Figure 3. Workflow for 1,3-halochalcogenation.

Experimental Protocol: MgI₂-Catalyzed 1,3-Chlorosulfenylation of Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate

-

Materials: Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate, p-tolylsulfenyl chloride, magnesium iodide (MgI₂), dichloromethane (CH₂Cl₂, anhydrous).

-

Procedure:

-

To a solution of diethyl 2-phenyl-1,1-cyclopropanedicarboxylate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) is added p-tolylsulfenyl chloride (0.3 mmol, 1.5 equiv).

-

Magnesium iodide (0.02 mmol, 10 mol%) is then added in one portion.

-

The reaction mixture is stirred at ambient temperature for a duration ranging from 5 minutes to 3 hours, while being monitored by TLC.

-

Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the 1,3-chlorosulfenylated product.

-

Quantitative Data for 1,3-Halochalcogenation of Donor-Acceptor Cyclopropanes:

| Donor (R¹) | Chalcogenyl Halide | Yield (%) | Reference |

| Phthalimido | p-Tolylsulfenyl chloride | 91 | [6] |

| Phenyl | p-Tolylsulfenyl chloride | 99 | [6] |

| Phenoxy | p-Tolylsulfenyl chloride | 51 | [6] |

| Phenyl | Phenylselenyl chloride | 83 | [6] |

1,3-Aminothiolation

The Yb(OTf)₃-catalyzed reaction of donor-acceptor cyclopropanes with sulfenamides results in a 1,3-aminothiolation, providing access to γ-aminated α-thiolated malonic esters.[7]

Plausible Catalytic Cycle:

References

- 1. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 2. This compound-1559-02-0 [ganeshremedies.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Diethyl 1,1-cyclopropanedicarboxylate as a versatile building block in organic synthesis. The unique strained cyclopropane ring, coupled with the reactivity of the geminal diester groups, makes this compound a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and polymers.

Application 1: Synthesis of a Key Precursor for Montelukast

This compound is a crucial starting material for the synthesis of 1,1-cyclopropanedimethanol, a key intermediate in the production of the anti-asthma medication Montelukast.[1] The synthesis involves the reduction of the diester to the corresponding diol.

Experimental Protocol: Reduction of this compound to 1,1-cyclopropanedimethanol

This protocol details the reduction of this compound using potassium borohydride and lithium chloride.[2] An alternative method involves the use of lithium aluminum hydride.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Chloride (LiCl)

-

Potassium Borohydride (KBH₄)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Four-necked flask

-

Mechanical stirrer

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-